molecular formula C35H32N2O6 B12778918 Racemosinine B CAS No. 1236805-09-6

Racemosinine B

Cat. No.: B12778918
CAS No.: 1236805-09-6
M. Wt: 576.6 g/mol
InChI Key: PWVLBPQSZKHZHU-HHHXNRCGSA-N
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Description

Racemosinine B is a bisbenzylisoquinoline alkaloid isolated from the roots of Cyclea racemosa, a plant studied for its bioactive alkaloid constituents . It was first identified alongside seven other alkaloids, including isochondodendrine, cycleanine, and magnoflorine, through chromatographic separation and structural elucidation using NMR and mass spectrometry (MS) . This compound is notable for being one of five alkaloids (IV–VIII) newly reported in C. racemosa in the 2013 study by researchers at Sichuan University . While its exact pharmacological properties remain understudied, bisbenzylisoquinoline alkaloids are broadly associated with biological activities such as anti-inflammatory, antimicrobial, and neuromuscular effects.

Properties

CAS No.

1236805-09-6

Molecular Formula

C35H32N2O6

Molecular Weight

576.6 g/mol

IUPAC Name

(1R)-20,25-dimethoxy-30-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),14,16,18,20,22(33),24,26,31-tetradecaene-6,21-diol

InChI

InChI=1S/C35H32N2O6/c1-37-13-11-22-17-30(40-2)31-19-25(22)27(37)15-21-6-9-28(38)29(16-21)42-24-7-4-20(5-8-24)14-26-33-23(10-12-36-26)18-32(41-3)34(39)35(33)43-31/h4-10,12,16-19,27,38-39H,11,13-15H2,1-3H3/t27-/m1/s1

InChI Key

PWVLBPQSZKHZHU-HHHXNRCGSA-N

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC(=C(C=C4)O)OC5=CC=C(CC6=NC=CC7=CC(=C(C(=C67)O3)O)OC)C=C5)OC

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)O)OC5=CC=C(CC6=NC=CC7=CC(=C(C(=C67)O3)O)OC)C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of racemosinine B involves multiple steps, typically starting with the extraction of the compound from natural sources such as the roots of Cyclea racemosa. The extraction process often employs chromatographic techniques to isolate and purify the compound. Specific synthetic routes and reaction conditions for this compound are not widely documented, but general methods for bisbenzylisoquinoline alkaloids involve the use of organic solvents and chromatographic purification.

Industrial Production Methods

Industrial production of this compound would likely follow similar extraction and purification techniques used in laboratory settings but scaled up to accommodate larger quantities. This would involve the use of high-performance liquid chromatography (HPLC) and other advanced chromatographic methods to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Racemosinine B can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Racemosinine B has several scientific research applications, including:

    Chemistry: Used as a model compound for studying the synthesis and reactivity of bisbenzylisoquinoline alkaloids.

    Biology: Investigated for its potential cytotoxic effects on cancer cells and its ability to modulate biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Mechanism of Action

The mechanism of action of racemosinine B involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to cellular receptors and enzymes, thereby modulating various biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence cell signaling pathways related to inflammation and cancer.

Comparison with Similar Compounds

Racemosinine B belongs to the bisbenzylisoquinoline subclass, characterized by two benzylisoquinoline units linked by ether or C–C bonds. Below, it is compared with structurally and functionally related alkaloids isolated from the same plant or other sources.

Structural Analogues from Cyclea racemosa

The following table summarizes key alkaloids co-isolated with this compound and their structural features:

Compound Name Structural Class First Isolation from C. racemosa Key Features (Inferred)
This compound (V) Bisbenzylisoquinoline Yes Likely dimeric structure; potential ether linkages.
Insularine (III) Bisbenzylisoquinoline No Known for antimalarial activity in related species.
Cycleanine (II) Bisbenzylisoquinoline No Structural homology to tubocurarine; possible neuromuscular effects.
Magnoflorine (VI) Aporphine Alkaloid No Quaternary isoquinoline; reported antihypertensive effects.
α-Cyclanoline (VII) Protoberberine Alkaloid Yes Tetracyclic structure; potential cholinesterase inhibition.
Key Observations:

Structural Diversity: While this compound and insularine/cycleanine share the bisbenzylisoquinoline backbone, magnoflorine and α-cyclanoline belong to distinct subclasses (aporphine and protoberberine, respectively), leading to divergent biological roles.

Biosynthetic Pathways: Bisbenzylisoquinolines like this compound are derived from oxidative coupling of benzylisoquinoline monomers, whereas aporphine and protoberberine alkaloids follow different biosynthetic routes .

Functional Implications: Unlike magnoflorine, which has a quaternary nitrogen enabling membrane interaction, this compound’s dimeric structure may facilitate receptor binding or enzyme inhibition.

Functional Analogues from Other Sources

This compound can also be compared to bisbenzylisoquinolines from other plants:

Compound Name Source Plant Key Differences from this compound
Tubocurarine Chondrodendron tomentosum Contains a d-tubocurarine skeleton; clinically used as a neuromuscular blocker.
Tetrandrine Stephania tetrandra Dimethoxy substitutions; potent calcium channel blockade.
Insulanoline (IV) Cyclea racemosa Co-isolated with this compound; structural details unconfirmed but likely distinct linkage patterns .
Key Observations:

Pharmacological Gaps : Unlike tubocurarine and tetrandrine, this compound lacks clinical or mechanistic studies to confirm analogous bioactivities.

Structural Specificity : Variations in methylation, hydroxylation, and bonding patterns (e.g., C–C vs. ether linkages) between this compound and tetrandrine may influence solubility and target selectivity.

Q & A

Basic Research Questions

Q. What are the primary natural sources of Racemosinine B, and how can researchers verify its presence in plant extracts?

  • Methodological Answer : Identification begins with targeted extraction using solvents optimized for alkaloid isolation (e.g., methanol or ethanol). Verification requires chromatographic techniques (HPLC or TLC) coupled with mass spectrometry (MS) for molecular weight confirmation. Comparative analysis against reference spectra from authenticated samples or literature is critical . Secondary validation via nuclear magnetic resonance (NMR) spectroscopy can resolve structural ambiguities, particularly in distinguishing this compound from stereoisomers .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound’s molecular structure and purity?

  • Methodological Answer : A combination of high-resolution MS (HRMS) and 2D-NMR (e.g., COSY, HSQC, HMBC) is essential for structural elucidation. Purity assessment should integrate UV-Vis spectroscopy (for quantification) and HPLC with diode-array detection (DAD) to monitor contaminants. For novel derivatives, X-ray crystallography may resolve absolute configuration .

Q. How can researchers isolate this compound from complex biological matrices while ensuring minimal degradation?

  • Methodological Answer : Cold extraction protocols (e.g., using liquid nitrogen for plant tissue preservation) reduce thermal degradation. Solid-phase extraction (SPE) with reverse-phase cartridges (C18) enhances selectivity. Stability studies under varying pH and temperature conditions are necessary to optimize isolation workflows .

Advanced Research Questions

Q. What experimental strategies can optimize the synthesis of this compound to improve yield and scalability in laboratory settings?

  • Methodological Answer : Semi-synthetic routes leveraging biosynthetic precursors (e.g., from Panax species) may enhance yield. Reaction parameters (catalyst selection, solvent polarity, temperature) should be systematically varied using design-of-experiments (DoE) frameworks. Scalability testing under continuous-flow conditions can identify bottlenecks in mass transfer or purification .

Q. How should researchers address discrepancies in reported pharmacological activities of this compound across different in vitro and in vivo studies?

  • Methodological Answer : Conduct a meta-analysis of existing data to identify confounding variables (e.g., cell line variability, dosage regimes). Replicate key studies with standardized protocols (e.g., ISO-certified cell cultures, controlled pharmacokinetic models). Use Bayesian statistical models to quantify uncertainty and adjust for publication bias .

Q. What in silico approaches are recommended for predicting this compound’s molecular targets and mechanisms of action?

  • Methodological Answer : Molecular docking simulations (using AutoDock Vina or Schrödinger) against target libraries (e.g., Kinase, GPCR databases) can prioritize candidates. Follow-up with molecular dynamics (MD) simulations to assess binding stability. Validate predictions via CRISPR-Cas9 knockout models or competitive binding assays .

Q. How can researchers design robust dose-response studies to evaluate this compound’s therapeutic window and toxicity profile?

  • Methodological Answer : Employ logarithmic dosing ranges (e.g., 0.1–100 µM) in both 2D and 3D cell cultures to capture non-linear effects. For in vivo models, use allometric scaling to translate doses between species. Toxicity endpoints should include organ-specific biomarkers (e.g., ALT/AST for liver) and histopathological analysis .

Q. What strategies are effective for resolving contradictory data on this compound’s bioavailability in preclinical models?

  • Methodological Answer : Comparative pharmacokinetic studies using LC-MS/MS to quantify plasma and tissue concentrations across species. Investigate formulation additives (e.g., cyclodextrins for solubility enhancement) and administer via multiple routes (oral, intravenous) to dissect absorption limitations. Cross-validate findings with microdialysis in target tissues .

Methodological Best Practices

  • Data Reproducibility : Document experimental protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectral data, chromatograms, and statistical scripts in repositories like Zenodo or Figshare .
  • Literature Integration : Use systematic review tools (PRISMA guidelines) to map existing evidence and identify knowledge gaps. Differentiate primary studies (e.g., original synthesis protocols) from secondary reviews to avoid citation loops .

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